molecular formula C16H15NS B14217256 2-Ethyl-3-phenyl-4H-1,4-benzothiazine CAS No. 823801-86-1

2-Ethyl-3-phenyl-4H-1,4-benzothiazine

Cat. No.: B14217256
CAS No.: 823801-86-1
M. Wt: 253.4 g/mol
InChI Key: KMDNZCMXIZPUGD-UHFFFAOYSA-N
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Description

2-Ethyl-3-phenyl-4H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a thiazine ring, with ethyl and phenyl substituents at the 2 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-phenyl-4H-1,4-benzothiazine typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters . One common method includes the reaction of 2-aminobenzenethiol with ethyl acetoacetate under acidic conditions to form the desired benzothiazine ring . The reaction conditions often involve heating the mixture to promote cyclization and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green synthesis methods, which minimize the use of hazardous reagents and solvents, are gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-phenyl-4H-1,4-benzothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic substitution reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine derivatives.

    Substitution: Halogenated or nitro-substituted benzothiazines.

Scientific Research Applications

2-Ethyl-3-phenyl-4H-1,4-benzothiazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-phenyl-4H-1,4-benzothiazine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the ethyl and phenyl groups at the 2 and 3 positions, respectively, can influence the compound’s interaction with biological targets and its overall stability.

Properties

CAS No.

823801-86-1

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

2-ethyl-3-phenyl-4H-1,4-benzothiazine

InChI

InChI=1S/C16H15NS/c1-2-14-16(12-8-4-3-5-9-12)17-13-10-6-7-11-15(13)18-14/h3-11,17H,2H2,1H3

InChI Key

KMDNZCMXIZPUGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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